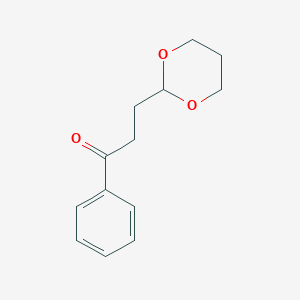

3-(1,3-Dioxan-2-Yl)Propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-Dioxan-2-Yl)Propiophenone: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is characterized by the presence of a dioxane ring attached to a propiophenone structure. This compound is used in various chemical and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions:

Carbonyl Compounds and 1,3-Propanediol: 3-(1,3-Dioxan-2-Yl)Propiophenone can be synthesized by reacting carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing toluene and using a Dean-Stark apparatus to continuously remove water from the reaction mixture.

Ethyl Orthoformate and 1,3-Propanediol: Another method involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Organolithium reagents, Grignard reagents

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Formation of substituted dioxane derivatives

科学的研究の応用

Chemistry: 3-(1,3-Dioxan-2-Yl)Propiophenone is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a protecting group for carbonyl compounds .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require stable cyclic structures .

作用機序

The mechanism of action of 3-(1,3-Dioxan-2-Yl)Propiophenone involves its ability to act as a protecting group for carbonyl compounds, thereby preventing unwanted reactions during synthetic processes . The dioxane ring provides stability and resistance to nucleophiles and bases, making it a valuable intermediate in various chemical reactions.

類似化合物との比較

- 3-(1,3-Dioxolane-2-Yl)Propiophenone

- 3-(1,3-Dioxane-2-Yl)Acetophenone

- 3-(1,3-Dioxane-2-Yl)Benzophenone

Uniqueness: 3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to its specific dioxane ring structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to act as a versatile protecting group and its applications in various fields make it a valuable compound in both research and industry .

生物活性

3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C13H16O3 and a molecular weight of approximately 220.27 g/mol. Its structure features a propiophenone moiety linked to a 1,3-dioxane ring, which may confer unique chemical properties and biological activities. Despite limited direct research on this specific compound, its structural characteristics suggest potential bioactivity that warrants exploration.

Structural Characteristics

The compound's structure includes:

- Propiophenone Moiety : Known for its applications in organic synthesis and pharmaceuticals.

- 1,3-Dioxane Ring : This ring structure is notable for its stability and reactivity, often serving as a protecting group in synthetic chemistry.

Potential Biological Activities

Research indicates that compounds with similar dioxane structures have demonstrated various biological activities. Notably:

- Enzyme Inhibition : Derivatives of 1,3-dioxanes have been identified as inhibitors of enzymes involved in cholesterol metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT). This suggests that this compound may exhibit similar inhibitory effects, making it a candidate for further pharmacological studies.

Comparative Analysis of Similar Compounds

To understand the potential biological activity of this compound, it's useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1,3-Dioxan-2-Yl)Butyrophenone | Dioxane derivative | Exhibits anti-inflammatory properties |

| 2-(1,3-Dioxan-2-Yl)-4,5-diphenyl-1H-imidazole | Dioxane derivative | Potential ACAT inhibitor |

| 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone | Halogenated variant | Enhanced stability and reactivity |

| 3-(1,3-Dioxan-2-YL)-4-methylpropiophenone | Methyl-substituted | Altered lipophilicity affecting bioavailability |

This table highlights the structural diversity and potential therapeutic applications of compounds related to this compound.

Currently, there is no specific information available regarding the mechanism of action for this compound. However, it is hypothesized that compounds with similar structures may interact with metabolic enzymes or receptors, influencing various biological pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects and toxicity profiles.

Case Studies and Research Findings

While direct studies on this compound are scarce, the following findings from related compounds provide insights into its potential biological activity:

- Cholesterol Metabolism Inhibition : Research on dioxane derivatives indicates their role as inhibitors of ACAT enzymes. For instance, studies have shown that certain dioxane-based compounds significantly reduce cholesterol levels in animal models.

- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects in vitro and in vivo. For example, derivatives like 4-(1,3-Dioxan-2-Yl)Butyrophenone have been documented to reduce inflammation markers in clinical studies.

Safety and Handling

Due to the lack of specific safety data for this compound, general precautions applicable to aromatic ketones should be observed. These include:

- Avoiding skin contact due to potential irritation.

- Implementing standard laboratory safety practices when handling unknown compounds.

特性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(11-5-2-1-3-6-11)7-8-13-15-9-4-10-16-13/h1-3,5-6,13H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMLPRAKMUDLCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570021 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167644-49-7 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。